

Mogroside IV: A Comprehensive Safety and Toxicity Profile for Research and Development

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mogroside IV, a principal sweetening component of the monk fruit (Siraitia grosvenorii), is a triterpenoid glycoside of significant interest for its potential as a natural, non-caloric sweetener and its various reported health benefits. This technical guide provides a comprehensive overview of the safety and toxicity profile of Mogroside IV, drawing from available scientific literature on mogrosides and Luo Han Guo extracts. The data presented herein are intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound. Overall, the existing body of evidence suggests a favorable safety profile for mogrosides, including Mogroside IV, with no significant findings in acute, sub-chronic, and genotoxicity studies.

Introduction

Mogroside IV is a member of the cucurbitane family of glycosides, which are the primary contributors to the intense sweetness of the monk fruit. While Mogroside V is the most abundant and extensively studied mogroside, Mogroside IV is also a significant component and shares a similar chemical backbone. This guide consolidates the available toxicological data to provide a clear understanding of the safety parameters of Mogroside IV for research and development purposes.



Chemical and Physical Properties

 Chemical Name: (3β,4α,11α)-11,24,25-trihydroxy-9-methyl-19-norlanost-5-ene-3,24-diyl bis(β-D-glucopyranoside)

CAS Number: 89590-95-4[1]

Molecular Formula: C54H92O24

Molecular Weight: 1125.31 g/mol

Appearance: White or light yellow powder

Solubility: Soluble in water and ethanol

Toxicological Profile

The majority of toxicological research has been conducted on mixed mogroside extracts from Luo Han Guo or on the most abundant component, Mogroside V. The data presented below is largely derived from these studies and is considered representative for assessing the safety of Mogroside IV due to the structural similarity and shared metabolic fate of mogrosides.

Acute Toxicity

Acute toxicity studies on Luo Han Guo extracts and isolated mogrosides consistently demonstrate a very low order of toxicity.

| Test Substance | Species | Route | LD50 (g/kg bw) | Reference |
|------------------------|---------|-------|----------------|-----------|
| Luo Han Guo Extract | Mice | Oral | > 10 | [2] |
| Mogrosides | Rats | Oral | > 15 | [3] |

Conclusion: Mogrosides are considered practically non-toxic to non-toxic based on their high LD₅₀ values.[3]

Sub-chronic Toxicity



Sub-chronic toxicity studies, primarily conducted with Luo Han Guo extracts rich in mogrosides, have established high No-Observed-Adverse-Effect Levels (NOAELs).

| Test Substance | Species | Duration | NOAEL (mg/kg bw/day) | Reference |
|---|---------------|----------|---|-----------|
| Luo Han Guo Extract | Rats (Male) | 28-day | 7,070 | [1][4] |
| Luo Han Guo Extract | Rats (Female) | 28-day | 7,480 | [1][4] |
| Luo Han Guo Extract (52% Mogroside V) | Rats | 90-day | No effects on liver and testis weight observed. | [5] |
| Luo Han Guo Extract | Dogs | 90-day | No significant toxicological effects observed. | [6] |

Conclusion: Sub-chronic studies indicate a high margin of safety for repeated dietary exposure to mogroside-containing extracts.

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted on mogroside extracts, with consistently negative results.

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |
|---|--|------------------------------|----------|-----------|
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium strains TA98, TA100, TA1535, TA1537, TA102 | With and Without | Negative | [5][7] |
| In Vitro Micronucleus Assay | Human Lymphocytes | With and Without | Negative | [5] |



Conclusion: Luo Han Guo extracts containing mogrosides, including Mogroside IV, are not considered to be mutagenic or clastogenic.

Carcinogenicity and Chronic Toxicity

Long-term carcinogenicity studies specifically on Mogroside IV have not been identified in the public literature. However, based on the lack of genotoxicity and the absence of pre-neoplastic lesions in sub-chronic studies, the carcinogenic potential is considered to be low.[2]

Reproductive and Developmental Toxicity

Studies on Luo Han Guo extracts have not shown any adverse effects on reproduction or development. In a reproductive and developmental screening study in rats, no parental, reproductive, or developmental toxicity was observed.[5][7] Similarly, a prenatal developmental toxicity study showed no maternal or developmental toxicity.[5]

Metabolism and Pharmacokinetics

Upon oral ingestion, mogrosides are poorly absorbed in the upper gastrointestinal tract. They are primarily metabolized by the gut microbiota, which hydrolyze the glycosidic bonds to yield the aglycone, mogrol, and various smaller mogroside metabolites.[8][9] Mogrol is the primary metabolite that is absorbed systemically.[8][9] This metabolic pathway is a key consideration in assessing the biological activity and safety of Mogroside IV.

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of mogrosides. Several key signaling pathways have been identified.

AMPK Signaling Pathway

Mogrosides and their metabolite mogrol have been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[3][10] AMPK is a central regulator of cellular energy homeostasis and its activation is associated with beneficial metabolic effects.



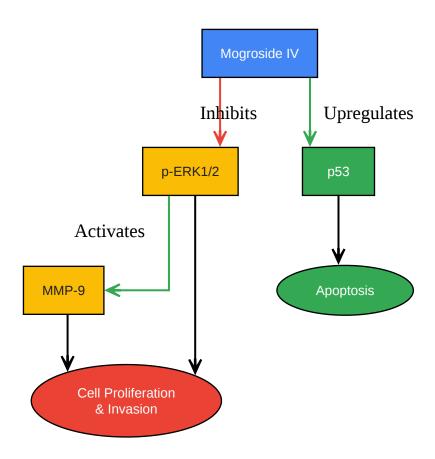


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Caption: Mogroside IV is metabolized to Mogrol, which activates the AMPK signaling pathway.

ERK1/2, p53, and MMP-9 Signaling in Cancer Cells

Studies on Mogroside IVe, a structurally similar compound, have demonstrated its ability to modulate signaling pathways involved in cancer cell proliferation and invasion. Specifically, it has been shown to inhibit the phosphorylation of ERK1/2, upregulate the tumor suppressor p53, and downregulate matrix metallopeptidase 9 (MMP-9).[11]



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Caption: Mogroside IV modulates ERK1/2, p53, and MMP-9 pathways in cancer cells.



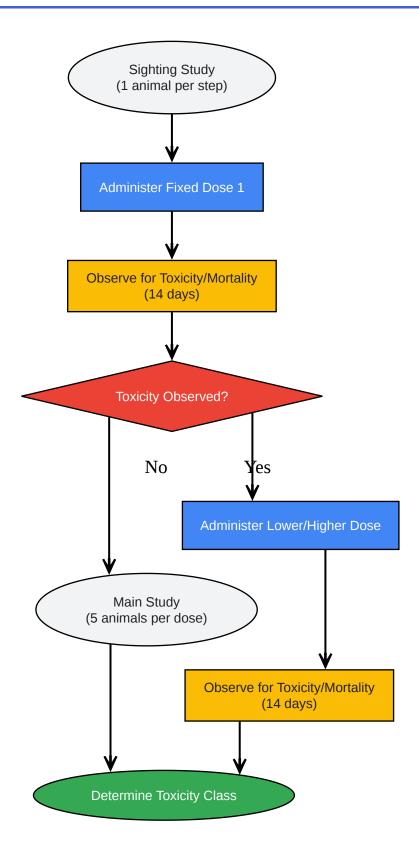
Experimental Protocols

The following sections provide an overview of the standard methodologies for key toxicological assays, based on OECD guidelines, which are relevant for the safety assessment of Mogroside IV.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This study provides information on the acute toxic effects of a single oral dose of a substance.





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Caption: Workflow for an acute oral toxicity study following the OECD 420 guideline.[12][13][14] [15]

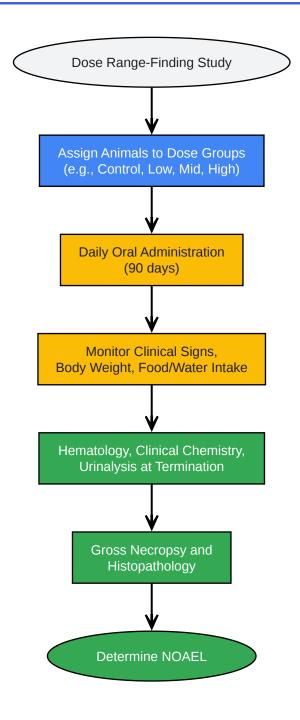
Methodology:

- Test System: Typically, young adult female rats are used.[12][13]
- Dosing: A single dose of the test substance is administered by oral gavage. Animals are fasted prior to dosing.[12]
- Dose Levels: A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg body weight. A sighting study with a small number of animals is performed to determine the starting dose for the main study.[12][15]
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]
- Endpoint: The study allows for the classification of the substance based on the observed toxicity.

Sub-chronic Oral Toxicity Study - 90-Day Study in Rodents (OECD 408)

This study provides information on the potential adverse effects of repeated oral exposure to a substance over a 90-day period.





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Caption: Workflow for a 90-day sub-chronic oral toxicity study (OECD 408).[16][17][18][19][20]

Methodology:

Test System: Typically, rats are used, with at least 10 males and 10 females per group.[16]
 [20]

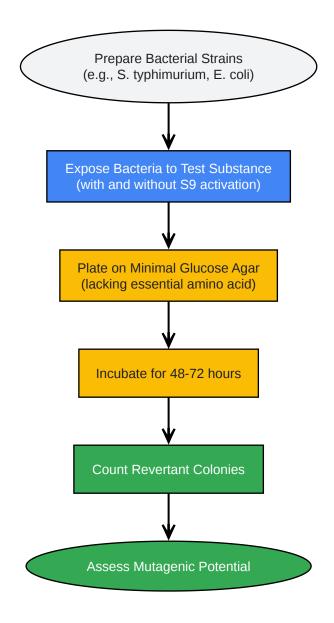


- Dosing: The test substance is administered daily by oral gavage or in the diet/drinking water for 90 days.[16][19]
- Dose Levels: At least three dose levels and a control group are used. A limit test at 1000 mg/kg bw/day may be performed.[16][17]
- Observations: Detailed clinical observations, body weight, and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[16]
- Pathology: All animals undergo a full gross necropsy, and tissues are examined histopathologically.[16]
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.[17]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[9] [21][22][23][24]





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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).[9][21][22][23] [24]

Methodology:

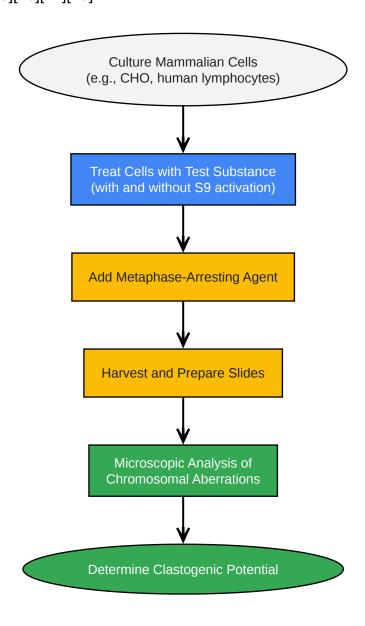
- Test Strains: At least five strains of bacteria are used, including those that can detect both base-pair substitution and frameshift mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[21]
- Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[22]



- Procedure: The test substance, bacteria, and S9 mix (if applicable) are combined and plated on a minimal agar medium.[9]
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[8][25][26][27][28]





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Caption: Workflow for the In Vitro Mammalian Chromosomal Aberration Test (OECD 473).[8] [25][26][27][28]

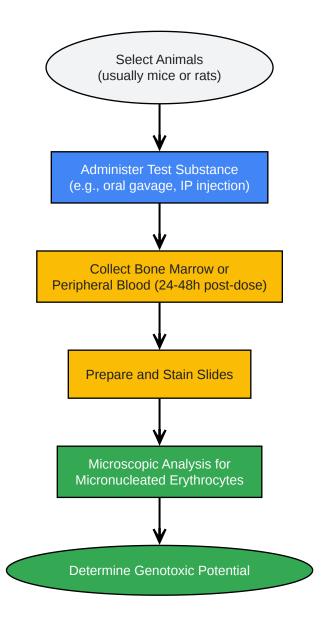
Methodology:

- Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[25][26]
- Treatment: Cells are exposed to at least three concentrations of the test substance with and without metabolic activation (S9).[25]
- Metaphase Arrest: A substance that arrests cells in metaphase (e.g., colcemid) is added to the cultures.[8]
- Analysis: Chromosomes are prepared and analyzed microscopically for structural aberrations.[8]
- Endpoint: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.[25]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes of treated animals.[29][30][31][32][33]





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Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474).[29] [30][31][32][33]

Methodology:

- Test System: Typically, mice or rats are used, with at least 5 animals per sex per group.[30]
 [31]
- Dosing: The test substance is administered, usually once or twice, by an appropriate route.
 [30]



- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (typically 24 and 48 hours).[29]
- Analysis: The frequency of micronucleated polychromatic erythrocytes (in bone marrow) or reticulocytes (in peripheral blood) is determined.[29]
- Endpoint: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.[31]

Conclusion

The available toxicological data on mogrosides and Luo Han Guo extracts strongly support a favorable safety profile for Mogroside IV. Acute and sub-chronic studies indicate very low toxicity, and a range of genotoxicity assays have been negative. While chronic toxicity and carcinogenicity studies specifically on Mogroside IV are lacking, the overall evidence suggests a low risk. The emerging understanding of its interaction with key signaling pathways, such as AMPK, provides a basis for its potential therapeutic applications. For drug development professionals, Mogroside IV presents as a promising molecule with a solid foundation of safety data, warranting further investigation for its potential health benefits. It is recommended that any future toxicological assessments for specific regulatory submissions adhere to the detailed OECD guidelines outlined in this document.

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